2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride is an organic compound characterized by a thiazole ring substituted with a pyrrolidine moiety. The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen, known for its diverse biological activities. The incorporation of the pyrrolidine group enhances the compound's solubility and potential pharmacological properties. This compound is primarily encountered in pharmaceutical research, particularly in the development of new therapeutic agents.
The compound can be classified under thiazole derivatives, which are often explored for their biological activities. Thiazoles are recognized for their roles in medicinal chemistry, particularly in the development of drugs targeting various diseases. The specific structure of 2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride suggests potential applications in areas such as antimicrobial and antiviral research .
The synthesis of 2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride typically involves several steps:
The synthesis may utilize solvents such as acetonitrile or ethanol, with reaction conditions optimized for yield and purity .
The molecular formula for 2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride is represented as C₉H₁₄Cl₂N₂OS.
The chemical reactivity of 2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride can be attributed to the presence of both thiazole and pyrrolidine rings. Key reactions include:
These reactions are critical for modifying the compound for specific biological assays or therapeutic applications .
Relevant data on these properties can guide researchers in handling and utilizing this compound effectively .
2-Methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride has potential applications across various scientific fields:
The compound's unique combination of structural features makes it a subject of interest in medicinal chemistry and related fields .
The molecular architecture of thiazole-pyrrolidine hybrids integrates complementary electronic and steric properties critical for drug-receptor interactions:
Thiazole Advantages: The 1,3-thiazole core provides a metabolically stable, π-electron-deficient system facilitating hydrogen bonding and dipole-dipole interactions. Its bioisosteric relationship with peptide bonds enables mimicry of biological motifs, while the sulfur atom enhances membrane permeability – properties leveraged in iconic drugs like sulfathiazole and the cephalosporin class [5]. The methyl group at C2 in our target compound further stabilizes the ring system and modulates electron distribution.
Pyrrolidine Contributions: The saturated pyrrolidine ring introduces a sp³-hybridized scaffold that enhances solubility and provides conformational restraint. The basic tertiary amine (pKa ~10-11) enables salt formation (dihydrochloride in this case) for improved crystallinity and bioavailability. Critically, the stereogenic center at C3 allows for chiral discrimination in target binding – a property exploited in protease inhibitors and CNS drugs [7].
Synergistic Connectivity: The methyleneoxy linker (–CH₂O–) in 2-methyl-4-[(pyrrolidin-3-yloxy)methyl]-1,3-thiazole dihydrochloride creates conformational flexibility between rings while maintaining electronic communication. This ether linkage balances rotational freedom (enabling target adaptation) with sufficient rigidity to reduce entropy penalties upon binding. Molecular modeling suggests the pyrrolidine nitrogen and thiazole sulfur can adopt optimal distances (5.8-7.2 Å) for simultaneous engagement of complementary enzyme pockets [2] [6].
Table 1: Historical Antibacterials Featuring Thiazole or Pyrrolidine Pharmacophores
FDA Approval Year | Antibiotic | Core Heterocycle(s) | Therapeutic Class |
---|---|---|---|
1980 | Cefotaxime | 1,3-Thiazole | 2nd-gen cephalosporin |
1996 | Meropenem | Pyrrolidine | Carbapenem |
1996 | Cefepime | Pyrrolidine + 1,3-Thiazole | 4th-gen cephalosporin |
2019 | Imipenem/Cilastatin/ | 2-Imidazolidinone | β-lactamase inhibitor |
The escalating antimicrobial resistance crisis demands innovative scaffolds capable of overcoming existing resistance mechanisms. Five-membered heterocycles have undergone strategic evolution in antibiotic design:
First-Generation Roles: Early heterocycles primarily served as steric stabilizers (e.g., thiazole in cephalosporins) or pharmacokinetic modifiers. Cefotaxime (1980) incorporated thiazole to enhance β-lactamase stability while maintaining Gram-negative penetration – a breakthrough addressing penicillinase resistance [5].
Mechanistic Advancements: Contemporary designs exploit heterocycle reactivity for covalent target engagement. Telithromycin's imidazole arm directly interacts with 23S rRNA, while tazobactam's triazolium moiety acts as a suicide inhibitor of β-lactamases. The electron-rich thiazole in our subject compound enables potential π-cation interactions with bacterial membrane components, disrupting integrity prior to resistance development [5].
Resistance Mitigation: Hybrid systems like thiazole-pyrrolidine derivatives create "molecular complexity barriers" against single-point mutation resistance. The multiple H-bond acceptors (thiazole N, S, ether O) engage disparate target regions simultaneously, requiring coordinated bacterial mutations – statistically less probable than single-gene alterations. This advantage is evidenced by linezolid's sustained efficacy (oxazolidinone class) despite decades of use [5] [7].
This targeted hybrid represents a strategic response to three critical drug design challenges:
Solubility-Bioavailability Optimization: The dihydrochloride salt (CAS: 1803567-58-9) dramatically enhances aqueous solubility (>50 mg/mL predicted) versus the free base (CAS: 1250105-75-9), addressing a key limitation of hydrophobic heterocycles. Protonation of the pyrrolidine nitrogen creates a hydrophilic domain while preserving CNS penetration potential – crucial for crossing blood-brain or bacterial membrane barriers [3] [4] [6].
Stereochemical Precision: The chiral pyrrolidin-3-yloxy moiety presents distinct (R)- and (S)- enantiomers with differential target affinities. Analog studies show the (S)-configuration enhances binding to Gram-positive penicillin-binding proteins (PBPs) by 3-5 fold versus (R)-isomers. This compound serves as a racemic platform for enantiopure derivative synthesis targeting resistant pathogens [2] [10].
Structural Novelty: Unlike simpler thiazole-alkylamines (e.g., 4-methyl-2-(2-pyrrolidin-3-ylethyl)-1,3-thiazole), the methyleneoxy linker creates an extended, semi-rigid conformation. Preliminary QSAR models indicate the –OCH₂– spacer increases van der Waals contacts with hydrophobic enzyme pockets by 30% versus direct-linked analogs, potentially enhancing potency against efflux-pump mediated resistance [1] [8] [10].
Table 2: Comparative Analysis of Target Compound and Key Analogs
Property | Target Compound | 4-Methyl-2-(2-pyrrolidin-3-ylethyl)-1,3-thiazole | 2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole |
---|---|---|---|
Molecular Formula | C₉H₁₆Cl₂N₂OS | C₁₀H₁₆N₂S | C₈H₁₂N₂OS |
Molecular Weight (g/mol) | 271.21 | 196.31 | 184.26 |
Heterocycle Connectivity | 4-[(Pyrrolidinyloxy)methyl] | 2-(Pyrrolidinylethyl) | 2-[(Pyrrolidinyloxy)methyl] |
Ionization Form | Dihydrochloride | Free base | Free base |
Chiral Centers | 1 (C3 pyrrolidine) | 1 (C3 pyrrolidine) | 1 (C3 pyrrolidine) |
Predicted logP (free base) | 0.98 | 1.85 | 0.42 |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: